

# Comparative Analysis of BI-1622 Off-Target Kinase Inhibition

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: BI-1622  
Cat. No.: B10831518

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This guide provides a comparative analysis of the off-target kinase inhibition profile of **BI-1622**, a potent and selective HER2 inhibitor. The performance of **BI-1622** is compared with its closely related analogue, BI-4142, and another clinical-stage HER2 inhibitor, poziotinib. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological and experimental processes to aid in the objective assessment of these compounds.

## Executive Summary

**BI-1622** is a covalent, ATP-competitive inhibitor of HER2, demonstrating high potency against HER2 exon 20 insertion mutations while sparing wild-type Epidermal Growth Factor Receptor (EGFR).[1] This high selectivity is a key differentiator, as inhibition of wild-type EGFR is often associated with dose-limiting toxicities. In a broad kinase panel screen, **BI-1622** displayed an excellent selectivity profile. This guide presents a detailed comparison of its off-target effects against those of BI-4142 and the pan-HER inhibitor, poziotinib, providing valuable insights for researchers in oncology and drug discovery.

## Comparative Kinase Inhibition Profiles

The following tables summarize the on-target and off-target kinase inhibition data for **BI-1622**, **BI-4142**, and **poziotinib**.

### Table 1: On-Target Potency

Compound	Target	IC50 (nM)
BI-1622	HER2 (WT)	7.8
HER2 (YVMA)	7.1	
EGFR (WT)	>2000	
BI-4142	HER2 (WT)	5
Poziotinib	HER1 (EGFR)	3.2
HER2	5.3	
HER4	23.5	

### Table 2: Off-Target Kinase Inhibition

Compound	Kinase Panel Size	Off-Target Kinases with >80% Inhibition at 1 $\mu$ M
BI-1622	397	4 kinases identified with >80% inhibition.
BI-4142	397	HER4, BMX, RAF1, BTK, RIPK3

Note: Specific IC50 values for the off-target kinases for **BI-1622** and **BI-4142** are presented graphically in the source literature and are not itemized here. The data indicates a high degree of selectivity for both compounds.

## Experimental Protocols

The kinase inhibition data presented in this guide was generated using established in vitro biochemical assays. The following is a representative protocol for a large-scale kinase profiling

study.

## Representative Kinase Inhibition Assay Protocol (Radiometric)

This protocol is based on the principles of radiometric kinase assays, such as the HotSpot™ platform, used for broad kinase profiling.

Objective: To determine the inhibitory activity of a test compound against a large panel of protein kinases.

Materials:

- Recombinant human kinases
- Specific peptide or protein substrates for each kinase
- Test compounds (e.g., **BI-1622**) dissolved in DMSO
- Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT)
- [ $\gamma$ -<sup>33</sup>P]-ATP
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

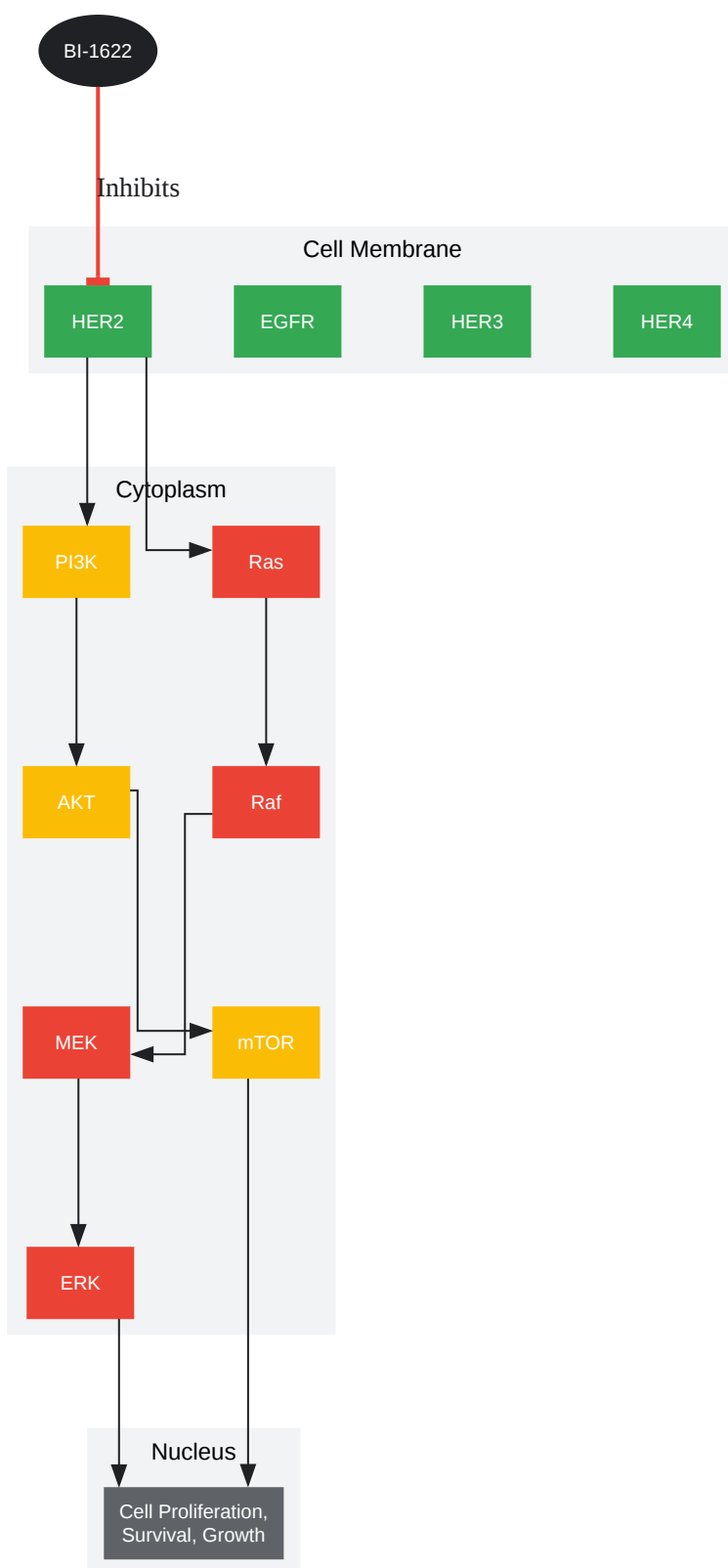
- **Reaction Setup:** A master mix is prepared for each kinase containing the reaction buffer, the specific substrate, and any required co-factors.
- **Compound Addition:** The test compound is added to the kinase reaction mixture at various concentrations. A DMSO control is included to determine baseline kinase activity.

- **Initiation of Reaction:** The kinase reaction is initiated by the addition of a mixture of  $\text{MgCl}_2$  and  $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$ . The final ATP concentration is typically at or near the  $K_m$  for each specific kinase to ensure physiological relevance.
- **Incubation:** The reaction is allowed to proceed for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).
- **Termination and Spotting:** The reaction is stopped, and the reaction mixture is spotted onto P81 phosphocellulose paper.
- **Washing:** The phosphocellulose paper is washed with 0.75% phosphoric acid to remove unincorporated  $[\gamma\text{-}^{33}\text{P}]\text{-ATP}$ .
- **Detection:** The radioactivity retained on the phosphocellulose paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity remaining in the presence of the test compound is calculated relative to the DMSO control.  $\text{IC}_{50}$  values are determined by fitting the data to a sigmoidal dose-response curve.

## Visualizations

### HER2 Signaling Pathway

The following diagram illustrates the simplified HER2 signaling pathway, which is the primary target of **BI-1622**.

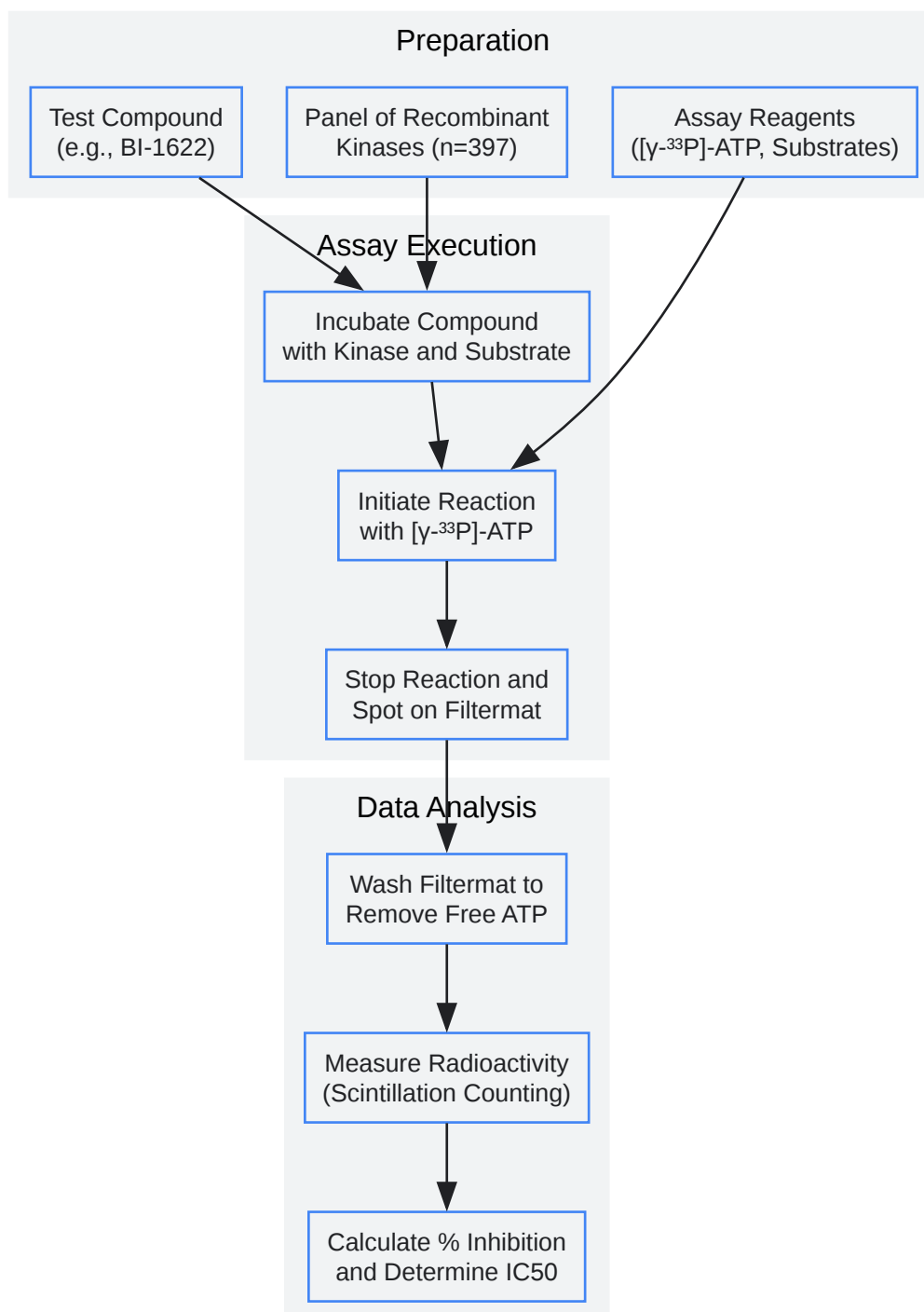


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Caption: Simplified HER2 signaling pathway and the inhibitory action of **BI-1622**.

## Experimental Workflow for Kinase Profiling

The diagram below outlines the general workflow for determining the off-target inhibition profile of a kinase inhibitor.



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Caption: General experimental workflow for radiometric kinase inhibition profiling.

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## References

- [1. selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
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Address: 3281 E Guasti Rd

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